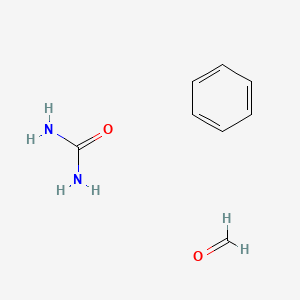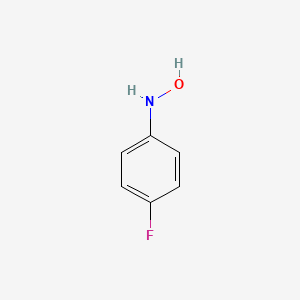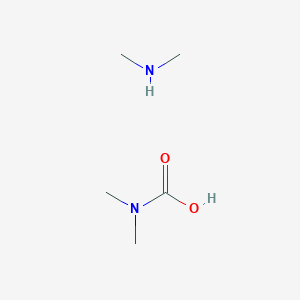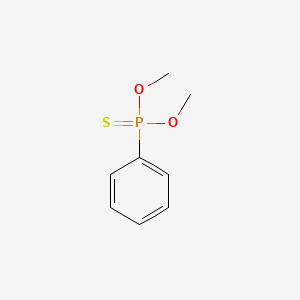
2-Brom-N-propylacetamid
Übersicht
Beschreibung
2-Bromo-N-propylacetamide is an organic compound with the molecular formula C5H10BrNO. It is a brominated derivative of N-propylacetamide and is known for its applications in various fields of scientific research and industry. The compound is characterized by its bromine atom attached to the second carbon of the acetamide group, which imparts unique chemical properties.
Wissenschaftliche Forschungsanwendungen
2-Bromo-N-propylacetamide has a wide range of applications in scientific research:
Chemistry: It is used as an intermediate in the synthesis of various organic compounds, including pharmaceuticals and agrochemicals.
Biology: The compound is utilized in the study of enzyme inhibition and protein interactions due to its ability to form covalent bonds with biological molecules.
Medicine: Research into its potential therapeutic effects, particularly in the development of new drugs targeting specific enzymes or receptors, is ongoing.
Industry: It serves as a precursor in the manufacture of specialty chemicals and materials with specific properties.
Wirkmechanismus
Mode of Action
The bromine atom in 2-Bromo-N-propylacetamide could potentially react with nucleophilic sites on target proteins, leading to changes in their activity .
Action Environment
The action, efficacy, and stability of 2-Bromo-N-propylacetamide could potentially be influenced by various environmental factors . For instance, factors such as pH and temperature could affect the reactivity of the bromine atom, thereby influencing the compound’s interaction with its targets. Additionally, the presence of other molecules could potentially interfere with the action of 2-Bromo-N-propylacetamide, either by competing for the same targets or by modifying the compound itself.
Biochemische Analyse
Biochemical Properties
2-Bromo-N-propylacetamide plays a significant role in biochemical reactions. It interacts with several enzymes, proteins, and other biomolecules. One of the primary interactions is with enzymes involved in metabolic pathways, where it can act as an inhibitor or activator. For instance, 2-Bromo-N-propylacetamide has been shown to interact with cytochrome P450 enzymes, which are crucial for the metabolism of various substrates . These interactions can lead to changes in the activity of these enzymes, affecting the overall metabolic processes.
Cellular Effects
The effects of 2-Bromo-N-propylacetamide on various types of cells and cellular processes are profound. It influences cell function by altering cell signaling pathways, gene expression, and cellular metabolism. For example, 2-Bromo-N-propylacetamide has been observed to modulate the expression of genes involved in oxidative stress responses, leading to changes in cellular metabolism . Additionally, it can affect cell signaling pathways by interacting with key signaling molecules, thereby influencing cell proliferation, differentiation, and apoptosis.
Molecular Mechanism
At the molecular level, 2-Bromo-N-propylacetamide exerts its effects through several mechanisms. It binds to specific biomolecules, leading to enzyme inhibition or activation. For instance, 2-Bromo-N-propylacetamide can inhibit the activity of certain kinases, which are essential for cell signaling and regulation . This inhibition can result in altered phosphorylation states of proteins, affecting various cellular processes. Additionally, 2-Bromo-N-propylacetamide can influence gene expression by interacting with transcription factors and other regulatory proteins.
Temporal Effects in Laboratory Settings
In laboratory settings, the effects of 2-Bromo-N-propylacetamide can change over time. The stability and degradation of the compound are crucial factors that influence its long-term effects on cellular function. Studies have shown that 2-Bromo-N-propylacetamide is relatively stable under standard laboratory conditions, but it can degrade over time, leading to a decrease in its efficacy . Long-term exposure to 2-Bromo-N-propylacetamide has been associated with changes in cellular metabolism and function, which can be observed in both in vitro and in vivo studies.
Dosage Effects in Animal Models
The effects of 2-Bromo-N-propylacetamide vary with different dosages in animal models. At low doses, it may have minimal effects on cellular function, while at higher doses, it can exhibit toxic or adverse effects. For example, high doses of 2-Bromo-N-propylacetamide have been associated with hepatotoxicity and neurotoxicity in animal models . These effects are dose-dependent and highlight the importance of determining the appropriate dosage for experimental and therapeutic applications.
Metabolic Pathways
2-Bromo-N-propylacetamide is involved in several metabolic pathways. It interacts with enzymes such as cytochrome P450, which play a crucial role in its metabolism . The compound undergoes phase I and phase II metabolic reactions, leading to the formation of various metabolites. These metabolic pathways can influence the overall pharmacokinetics and pharmacodynamics of 2-Bromo-N-propylacetamide, affecting its efficacy and toxicity.
Transport and Distribution
The transport and distribution of 2-Bromo-N-propylacetamide within cells and tissues are mediated by specific transporters and binding proteins. For instance, it can be transported across cell membranes by organic anion transporters, which facilitate its uptake and distribution within cells . The localization and accumulation of 2-Bromo-N-propylacetamide in specific tissues can influence its biological activity and effects on cellular function.
Subcellular Localization
The subcellular localization of 2-Bromo-N-propylacetamide is essential for its activity and function. It can be directed to specific compartments or organelles within the cell through targeting signals or post-translational modifications. For example, 2-Bromo-N-propylacetamide has been observed to localize in the mitochondria, where it can influence mitochondrial function and energy metabolism . This subcellular localization is crucial for understanding the precise mechanisms of action of 2-Bromo-N-propylacetamide.
Vorbereitungsmethoden
Synthetic Routes and Reaction Conditions
The synthesis of 2-Bromo-N-propylacetamide typically involves the bromination of N-propylacetamide. One common method is the reaction of N-propylacetamide with bromine in the presence of a suitable solvent such as acetic acid. The reaction is carried out under controlled conditions to ensure the selective bromination at the desired position.
Industrial Production Methods
In an industrial setting, the production of 2-Bromo-N-propylacetamide can be scaled up using continuous flow reactors. This method allows for better control over reaction parameters, leading to higher yields and purity of the final product. The use of automated systems also ensures consistent quality and reduces the risk of contamination.
Analyse Chemischer Reaktionen
Types of Reactions
2-Bromo-N-propylacetamide undergoes various types of chemical reactions, including:
Nucleophilic Substitution: The bromine atom can be replaced by other nucleophiles such as amines, thiols, or alkoxides.
Reduction: The compound can be reduced to N-propylacetamide using reducing agents like lithium aluminum hydride.
Oxidation: Oxidative reactions can convert the compound into corresponding carboxylic acids or other oxidized derivatives.
Common Reagents and Conditions
Nucleophilic Substitution: Reagents such as sodium azide or potassium thiocyanate in polar aprotic solvents like dimethyl sulfoxide (DMSO) are commonly used.
Reduction: Lithium aluminum hydride in anhydrous ether is a typical reducing agent.
Oxidation: Oxidizing agents like potassium permanganate or chromium trioxide in acidic conditions are employed.
Major Products Formed
Nucleophilic Substitution: Products include N-propylacetamide derivatives with various functional groups replacing the bromine atom.
Reduction: The major product is N-propylacetamide.
Oxidation: Products include carboxylic acids or other oxidized forms of the original compound.
Vergleich Mit ähnlichen Verbindungen
Similar Compounds
N-Propylacetamide: The non-brominated parent compound, which lacks the electrophilic bromine atom.
2-Chloro-N-propylacetamide: A chlorinated analogue with similar properties but different reactivity due to the presence of chlorine instead of bromine.
2-Iodo-N-propylacetamide: An iodinated derivative with distinct chemical behavior owing to the larger atomic size and different electronegativity of iodine.
Uniqueness
2-Bromo-N-propylacetamide is unique due to the presence of the bromine atom, which imparts specific reactivity and allows for selective chemical modifications. Its ability to form covalent bonds with biological molecules makes it particularly useful in biochemical and medicinal research.
Eigenschaften
IUPAC Name |
2-bromo-N-propylacetamide | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C5H10BrNO/c1-2-3-7-5(8)4-6/h2-4H2,1H3,(H,7,8) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
KOQUCXISMHTDMC-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCCNC(=O)CBr | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C5H10BrNO | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID40968756 | |
| Record name | 2-Bromo-N-propylethanimidic acid | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID40968756 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
180.04 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS No. |
5395-67-5 | |
| Record name | NSC4100 | |
| Source | DTP/NCI | |
| URL | https://dtp.cancer.gov/dtpstandard/servlet/dwindex?searchtype=NSC&outputformat=html&searchlist=4100 | |
| Description | The NCI Development Therapeutics Program (DTP) provides services and resources to the academic and private-sector research communities worldwide to facilitate the discovery and development of new cancer therapeutic agents. | |
| Explanation | Unless otherwise indicated, all text within NCI products is free of copyright and may be reused without our permission. Credit the National Cancer Institute as the source. | |
| Record name | 2-Bromo-N-propylethanimidic acid | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID40968756 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
| Record name | 2-bromo-N-propylacetamide | |
| Source | European Chemicals Agency (ECHA) | |
| URL | https://echa.europa.eu/information-on-chemicals | |
| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |
| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.
















